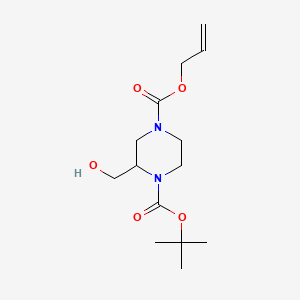

![molecular formula C8H8ClNO2 B578619 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 1211585-80-6](/img/structure/B578619.png)

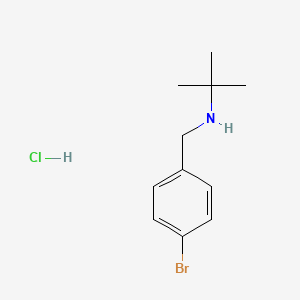

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

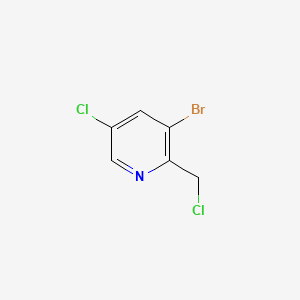

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a specialty chemical . Its molecular formula is C8H8ClNO2 and its molecular weight is 185.607.

Synthesis Analysis

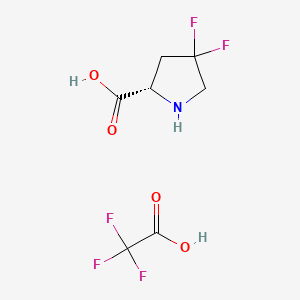

The synthesis of pyridine compounds, such as 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride, often involves the use of Grignard reagents, acetic anhydride, and copper catalysis . The synthesis process can be influenced by factors such as temperature and the presence of other chemical compounds .Wissenschaftliche Forschungsanwendungen

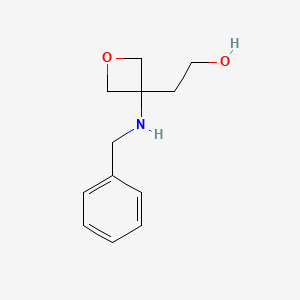

Novel Dimerization through Acidic Hydrolysis

Shiotani et al. (1986) discovered an unexpected dimerization of 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine upon reaction with hydrochloric acid, yielding novel dimerized compounds. This study showcases the unique reactivity of the compound under specific conditions, providing insights into the chemical behavior of furo[2,3-c]pyridine derivatives (Shiotani, Morita, Inoue, Ishida, Doi, & In, 1986).

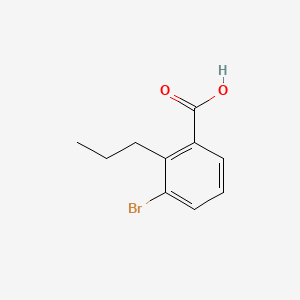

Synthesis of Furo[2,3-c]pyridine and Derivatives

Morita and Shiotani (1986) also reported on a simple synthesis method for furo[2,3-c]pyridine and its 2- and 3-methyl derivatives from ethyl 3-hydroxyisonicotinate. This synthesis process highlights the versatility of furo[2,3-c]pyridine derivatives in chemical synthesis, offering a pathway for the production of these compounds (Morita & Shiotani, 1986).

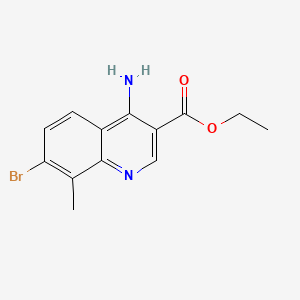

Synthesis and Reactions of Aminofuro[3,2-c]pyridinium Tosylates

Bencková and Krutošíková (1999) synthesized 5-aminofuro[3,2-c]pyridinium tosylates and explored their reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and N-oxides. This research demonstrates the compound's potential in synthesizing structurally diverse heterocycles, useful in developing new chemical entities (Bencková & Krutošíková, 1999).

Antimicrobial Activity of Pyrano[2,3-c]pyridine Derivatives

Zhuravel et al. (2005) investigated the antimicrobial activity of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides. Their findings highlight the potential of furo[2,3-c]pyridine derivatives in medicinal chemistry, particularly in developing compounds with significant antibacterial and antifungal properties (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Wirkmechanismus

Target of Action

The primary target of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

The compound interacts with its targets by depolymerizing microtubules . This disrupts the normal function of the microtubules, leading to changes in cell shape and function .

Biochemical Pathways

The depolymerization of microtubules affects various biochemical pathways. It can disrupt the normal cell cycle, particularly the mitotic phase where microtubules are essential for chromosome segregation . This can lead to cell cycle arrest and ultimately cell death .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, making it a potential candidate for anti-cancer therapy . By disrupting microtubule function and affecting the cell cycle, the compound can induce cell death in proliferating cells .

Eigenschaften

IUPAC Name |

5-methylfuro[2,3-c]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2.ClH/c1-5-2-6-7(10)4-11-8(6)3-9-5;/h2-3H,4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVRYXOLQHTBJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)OCC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.